Z-Glu-OMe
CAS No.: 5672-83-3
VCID: VC21541079
Molecular Formula: C8H16N2O2
Molecular Weight: 295,29 g/mole
* For research use only. Not for human or veterinary use.

Description |
Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. This compound has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol . Applications in ResearchZ-Glu-OMe is utilized in several fields of research:
Applications Table
Chemical ReactionsZ-Glu-OMe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate, chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction. Chemical Reactions Table
Biological ActivityZ-Glu-OMe has garnered interest in biological research due to its potential therapeutic applications. Its structural modifications enhance solubility and bioavailability, making it a valuable candidate for pharmacological studies. |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 5672-83-3 | ||||||||||||||||||||
Product Name | Z-Glu-OMe | ||||||||||||||||||||
Molecular Formula | C8H16N2O2 | ||||||||||||||||||||
Molecular Weight | 295,29 g/mole | ||||||||||||||||||||
IUPAC Name | 5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) | ||||||||||||||||||||
Standard InChIKey | WFBXRBMLCXMBBM-FSPLSTOPSA-N | ||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)NC(=O)C | ||||||||||||||||||||
SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||||
Canonical SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | ||||||||||||||||||||
Synonyms | AC-ILE-NH2;Acetyl-L-isoleucineamide;56711-06-9;AC1OCUTB;SCHEMBL10137041;CTK8F7538;ZINC399500;6094AH;KM0025;AKOS006275706;ZB012789;(2S,3S)-2-acetamido-3-methylpentanamide | ||||||||||||||||||||
PubChem Compound | 2733408 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume